8,14-dithia-1,6,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-2(7),3,5,9,11(15),12-hexaen-16-one
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Overview
Description
8,14-dithia-1,6,10-triazatetracyclo[77002,7011,15]hexadeca-2(7),3,5,9,11(15),12-hexaen-16-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,14-dithia-1,6,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-2(7),3,5,9,11(15),12-hexaen-16-one typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions to form the tetracyclic core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8,14-dithia-1,6,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-2(7),3,5,9,11(15),12-hexaen-16-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
8,14-dithia-1,6,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-2(7),3,5,9,11(15),12-hexaen-16-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 8,14-dithia-1,6,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-2(7),3,5,9,11(15),12-hexaen-16-one involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),5,7,10-pentaene: Another tetracyclic compound with similar structural features.
6,10-Methano-6H-azepino[4,5-g]quinoxaline: A related compound with a different arrangement of nitrogen and sulfur atoms.
Uniqueness
8,14-dithia-1,6,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-2(7),3,5,9,11(15),12-hexaen-16-one is unique due to its specific arrangement of sulfur and nitrogen atoms within the tetracyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H5N3OS2 |
---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
8,14-dithia-1,6,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-2(7),3,5,9,11(15),12-hexaen-16-one |
InChI |
InChI=1S/C11H5N3OS2/c15-10-8-6(3-5-16-8)13-11-14(10)7-2-1-4-12-9(7)17-11/h1-5H |
InChI Key |
YWSMEMMEVFDYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC3=NC4=C(C(=O)N23)SC=C4 |
Origin of Product |
United States |
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